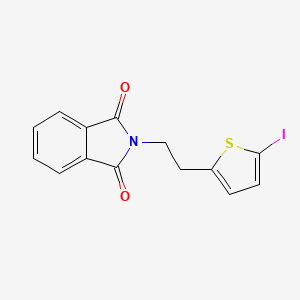

2-(2-(5-Iodothiophen-2-yl)ethyl)isoindoline-1,3-dione

Description

2-(2-(5-Iodothiophen-2-yl)ethyl)isoindoline-1,3-dione is a phthalimide derivative featuring a thiophene ring substituted with an iodine atom at the 5-position, connected via an ethyl linker to the isoindoline-1,3-dione core. This compound belongs to a class of molecules where structural modifications on the phthalimide scaffold are explored for diverse biological activities, including enzyme inhibition, anticancer, and antimicrobial effects. The iodine atom on the thiophene moiety may enhance electronic effects, influence lipophilicity, and improve binding interactions with biological targets compared to unsubstituted analogs .

Properties

Molecular Formula |

C14H10INO2S |

|---|---|

Molecular Weight |

383.21 g/mol |

IUPAC Name |

2-[2-(5-iodothiophen-2-yl)ethyl]isoindole-1,3-dione |

InChI |

InChI=1S/C14H10INO2S/c15-12-6-5-9(19-12)7-8-16-13(17)10-3-1-2-4-11(10)14(16)18/h1-6H,7-8H2 |

InChI Key |

RZHVKRVDNRWSOP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)CCC3=CC=C(S3)I |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(5-Iodothiophen-2-yl)ethyl)isoindoline-1,3-dione typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative . One common approach is the reaction of 5-iodothiophene-2-ethylamine with phthalic anhydride under reflux conditions in an appropriate solvent such as toluene . The reaction proceeds through the formation of an intermediate imide, which cyclizes to form the isoindoline-1,3-dione scaffold.

Industrial Production Methods

Industrial production of isoindoline-1,3-dione derivatives often employs green chemistry principles to minimize environmental impact. For example, solventless conditions and the use of recyclable catalysts such as SiO2-tpy-Nb have been explored to achieve high yields with reduced waste . These methods are scalable and suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-(2-(5-Iodothiophen-2-yl)ethyl)isoindoline-1,3-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the iodine substituent.

Substitution: The iodine atom in the thiophene ring is a good leaving group, making the compound amenable to nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions under mild conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiophene ring .

Scientific Research Applications

2-(2-(5-Iodothiophen-2-yl)ethyl)isoindoline-1,3-dione has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Mechanism of Action

The mechanism of action of 2-(2-(5-Iodothiophen-2-yl)ethyl)isoindoline-1,3-dione involves its interaction with specific molecular targets. For instance, it may modulate the activity of enzymes or receptors by binding to their active sites. The compound’s structure allows it to participate in various biochemical pathways, influencing cellular processes such as signal transduction and gene expression .

Comparison with Similar Compounds

Key Observations :

- Thiophene vs. Aromatic Substitutents : The unsubstituted thiophene derivative (92% yield) exhibits higher synthetic efficiency than halogenated analogs, suggesting iodine substitution may introduce steric or electronic challenges during synthesis .

- Linker Flexibility : Ethylene glycol-based linkers (e.g., ) show utility in antibody-drug conjugates (ADCs) due to improved solubility, whereas rigid aromatic linkers (e.g., dimethoxyphenyl in ) enhance target binding for enzyme inhibition .

Key Observations :

- AChE Inhibition: The dimethoxyphenyl derivative () demonstrates that electron-donating groups enhance interaction with the AChE active site.

- Anticancer Activity : Benzyl and heterocyclic substituents (e.g., thiazole in ) show moderate cytotoxicity, suggesting the iodothiophene group could be optimized for selective tumor targeting .

Physicochemical and Electronic Comparisons

- Solubility : Ethylene glycol-linked derivatives () exhibit higher aqueous solubility due to hydrophilic chains, whereas the target compound’s iodothiophene may require formulation adjustments for bioavailability .

Biological Activity

2-(2-(5-Iodothiophen-2-yl)ethyl)isoindoline-1,3-dione (CAS Number: 1936619-86-1) is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article delves into its biological activity, focusing on anticancer properties, enzyme inhibition, and other therapeutic potentials.

Anticancer Activity

Recent studies have evaluated the anticancer properties of isoindoline derivatives, including 2-(2-(5-Iodothiophen-2-yl)ethyl)isoindoline-1,3-dione. A notable study assessed its efficacy against A549 lung adenocarcinoma cells. The compound demonstrated significant inhibitory effects on cell viability, suggesting potential as an anticancer agent.

Case Study: In Vivo Evaluation

In a study involving nude mice implanted with A549-Luc lung cancer cells, the compound was administered to evaluate its impact on tumor growth. The results indicated:

- Tumor Size Reduction : Significant decrease in tumor size in treated groups compared to controls.

- Survival Rates : Increased survival rates in treated mice over a 60-day observation period.

- Histopathological Analysis : Examination of organ tissues revealed no significant toxicity, indicating a favorable safety profile .

Enzyme Inhibition

Isoindoline derivatives are also noted for their ability to inhibit various enzymes. The compound has shown promise as an acetylcholinesterase (AChE) inhibitor, which is crucial in the treatment of neurodegenerative diseases like Alzheimer's.

Findings on AChE Inhibition

A series of isoindoline derivatives were synthesized and evaluated for their AChE inhibitory activity. The most potent compounds exhibited IC50 values ranging from 2.1 to 7.4 μM, outperforming standard inhibitors like rivastigmine. This suggests that 2-(2-(5-Iodothiophen-2-yl)ethyl)isoindoline-1,3-dione may have therapeutic potential in managing Alzheimer's disease .

Other Biological Activities

Beyond anticancer and enzyme inhibition, isoindoline derivatives have been explored for various biological activities:

- Anti-inflammatory Effects : Some derivatives exhibited significant anti-inflammatory properties through inhibition of protein denaturation .

- Neuroprotective Effects : Certain compounds displayed neuroprotective effects against oxidative stress in neuronal cell lines .

Summary of Biological Activities

| Biological Activity | Observations |

|---|---|

| Anticancer Activity | Significant inhibition of A549 cell viability |

| AChE Inhibition | IC50 values between 2.1 and 7.4 μM |

| Anti-inflammatory Effects | Effective in inhibiting protein denaturation |

| Neuroprotective Effects | Protection against H₂O₂-induced cell death |

Q & A

Basic Research Questions

Q. How is the molecular structure of 2-(2-(5-Iodothiophen-2-yl)ethyl)isoindoline-1,3-dione determined experimentally?

- Methodology : X-ray diffraction (XRD) is the gold standard for resolving crystal structures. For this compound, XRD can identify bond lengths, angles, and packing arrangements. Computational validation using Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level refines electronic properties, such as Mulliken charges and Molecular Electrostatic Potential (MEP) maps .

Q. What computational methods are suitable for predicting the electronic properties of this compound?

- Methodology : DFT with the B3LYP functional and 6-311++G(d,p) basis set is recommended. Hirshfeld Surface Analysis further identifies electrophilic/nucleophilic regions, while Natural Population Analysis (NPA) quantifies charge distribution. These methods align with structural data from XRD .

Q. What synthetic routes are available for preparing this compound?

- Methodology : Multi-step organic synthesis, such as coupling ethynyl-substituted phenyl groups with isoindole derivatives via Sonogashira cross-coupling. Reaction optimization requires precise temperature control (e.g., 60–80°C) and catalysts like Pd(PPh₃)₄/CuI. Purification via column chromatography ensures high yields .

Advanced Research Questions

Q. How can discrepancies between computational and experimental structural data be resolved?

- Methodology : Compare XRD-derived bond parameters (e.g., C-I bond length) with DFT-optimized geometry. Adjust computational models by incorporating solvent effects (e.g., polarizable continuum models) or relativistic corrections for heavy atoms like iodine. Validate via Hirshfeld Surface Analysis to reconcile steric/electronic mismatches .

Q. What strategies optimize reaction conditions for derivatives of this compound?

- Methodology : Use Design of Experiments (DoE) to test variables (e.g., pH, temperature, catalyst loading). For example, Sonogashira coupling efficiency improves with degassed solvents (THF/DMF) and inert atmospheres. Monitor progress via HPLC or LC-MS to minimize side reactions .

Q. How does the iodine substituent influence the compound’s bioactivity?

- Methodology : Compare bioactivity (e.g., IC₅₀ values) of iodinated vs. non-iodinated analogs in assays targeting enzymes (e.g., kinases) or receptors. Computational docking (AutoDock Vina) predicts binding affinities, while molecular dynamics simulations assess stability of iodine-mediated interactions .

Q. What theoretical frameworks guide mechanistic studies of its pharmacological action?

- Methodology : Link experimental data (e.g., enzyme inhibition) to conceptual models like structure-activity relationships (SAR) or transition-state theory. For anti-inflammatory activity, map electronic properties (MEP) to redox potential or hydrogen-bonding capacity using DFT-derived descriptors .

Q. How can contradictory data in solubility or stability studies be analyzed?

- Methodology : Conduct stability tests under varied conditions (pH, light, temperature) using accelerated aging protocols. Pair with quantum mechanical calculations (e.g., Gibbs free energy of degradation) to identify degradation pathways. Statistical tools like principal component analysis (PCA) isolate critical variables .

Methodological Notes

- Computational Validation : Always cross-verify DFT results with experimental XRD or spectroscopic data to ensure model accuracy .

- Synthetic Reproducibility : Document reaction conditions (e.g., degassing time, catalyst batch) to mitigate variability in yields .

- Bioactivity Correlation : Use multivariate regression to connect electronic properties (e.g., HOMO-LUMO gaps) with biological endpoints .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.